2-Ethynyl-1-azabicyclo[2.2.2]octane
CAS No.: 106824-77-5
VCID: VC0008800
Molecular Formula: C9H13N
Molecular Weight: 135.21 g/mol
* For research use only. Not for human or veterinary use.
![2-Ethynyl-1-azabicyclo[2.2.2]octane - 106824-77-5](/images/no_structure.jpg)
Description | 2-Ethynyl-1-azabicyclo[2.2.2]octane, also known as 4-ethynyl-1-azabicyclo[2.2.2]octane, is a bicyclic compound featuring a unique structure with an ethynyl group integrated into the azabicyclo[2.2.2]octane framework. The molecular formula of this compound is C9H13N, and it has a molecular weight of approximately 135.206 g/mol. The presence of a nitrogen atom within the bicyclic system significantly influences its chemical and biological properties. This compound is characterized by its distinct structure, which includes an ethynyl group attached to a 1-azabicyclo[2.2.2]octane framework. Research indicates that 2-ethynyl-1-azabicyclo[2.2.2]octane exhibits significant biological activity, particularly in pharmacological contexts. Its structure allows it to interact with various biological targets, making it of interest in drug development and therapeutic applications. The nitrogen atom in the bicyclic structure facilitates hydrogen bonding and other interactions that can influence its reactivity and biological efficacy. Other bicyclic compounds include 1-azabicyclo[2.2.2]octane, which lacks the ethynyl group, 8-azabicyclo[3.2.1]octane, which features a different bicyclic structure, bicyclo[1.1.0]butane, and 3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol, which contains a hydroxyl group alongside the ethynyl group. Additionally, a saturated bioisostere of the phenyl ring, 2-oxabicyclo[2.2.2]octane, has improved physicochemical properties and exhibits a broad range of biological activities . |
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CAS No. | 106824-77-5 |
Product Name | 2-Ethynyl-1-azabicyclo[2.2.2]octane |
Molecular Formula | C9H13N |
Molecular Weight | 135.21 g/mol |
IUPAC Name | 2-ethynyl-1-azabicyclo[2.2.2]octane |
Standard InChI | InChI=1S/C9H13N/c1-2-9-7-8-3-5-10(9)6-4-8/h1,8-9H,3-7H2 |
Standard InChIKey | GUSRYUMCWSHGIP-UHFFFAOYSA-N |
SMILES | C#CC1CC2CCN1CC2 |
Canonical SMILES | C#CC1CC2CCN1CC2 |
Synonyms | 1-Azabicyclo[2.2.2]octane, 2-ethynyl- (9CI) |
PubChem Compound | 13657782 |
Last Modified | Jul 17 2023 |
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